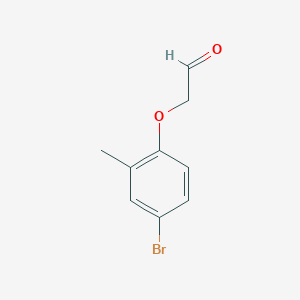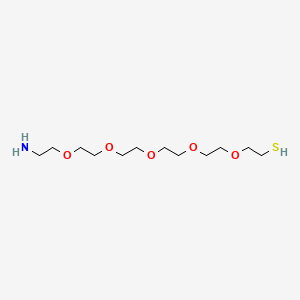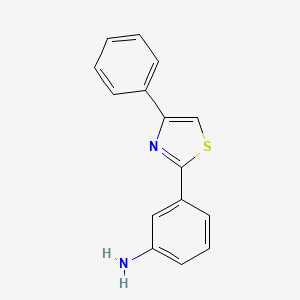
BocNH-PEG10-CH2CH2NH2
Descripción general
Descripción
BocNH-PEG10-CH2CH2NH2 is a compound with the molecular formula C27H56N2O12 and a molecular weight of 600.74 . It appears as a colorless liquid .
Synthesis Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as PubChem .Chemical Reactions Analysis
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 600.74 and a molecular formula of C27H56N2O12 .Aplicaciones Científicas De Investigación
Functionalization and Polymerization
BocNH-PEG10-CH2CH2NH2, as a variant of polyethylene glycol (PEG), plays a pivotal role in material science, particularly in the modification and functionalization of polymers. Chen et al. (2020) demonstrated the hydrazination of PEG backbones, using N-hydroxyphthalimide (NHPI) as a catalyst, to generate PEG-g-NHNH2. This functionalized PEG exhibited improved compatibility with epoxy resin, suggesting its potential in enhancing the mechanical properties of polymers. The hydrazino groups introduced in the PEG structure also showed reactivity with 2-bromoisobutyryl bromide (BIBB), enabling the initiation of polymerization processes like ARGET-ATRP for (methyl) methacrylate (MMA), pointing towards its versatile applications in polymer synthesis and modification (Chen et al., 2020).
Drug Delivery and Biomedical Applications
In the field of biomedical engineering and drug delivery, the tailored PEG variants like this compound offer significant advantages. Salmaso et al. (2009) described the synthesis of a tailored PEG specifically for site-specific conjugation with proteins like rh-G-CSF. The study demonstrated the potential of this functionalized PEG in maintaining the stability and activity of protein-based therapeutics, highlighting its role in enhancing the efficacy of drug delivery systems (Salmaso et al., 2009).
Lubrication and Surface Modification
Ge et al. (2018) explored the use of boric acid as an additive in PEG aqueous solutions, including variants like this compound, to achieve superlubricity at certain interfaces. The study not only enhanced the understanding of tribological properties of PEG solutions but also opened new avenues for their application in surface engineering and lubrication technologies (Ge et al., 2018).
Nanotechnology and Material Science
In nanotechnology and material science, the modified PEG structures are instrumental in creating novel nanomaterials with specific properties. For instance, Chai et al. (2019) discussed the development of a graphene oxide-based drug delivery platform, GO-PEG10K-6arm, which exhibited low toxicity and high efficiency in delivering hydrophobic cancer chemotherapy drugs. The biocompatibility and drug delivery efficacy of such PEGylated nanomaterials underscore their potential in cancer therapy and other biomedical applications (Chai et al., 2019).
Mecanismo De Acción
Target of Action
BocNH-PEG10-CH2CH2NH2 is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound compound serves as this linker, enabling the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein degradation . Specifically, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The ubiquitin-proteasome system is a crucial pathway for the degradation of intracellular proteins, and its manipulation allows for the selective degradation of specific proteins .
Pharmacokinetics
The use of peg linkers like this compound in drug design is known to improve the solubility, stability, and bioavailability of the resulting compounds .
Result of Action
The result of the action of this compound, when used in the synthesis of PROTACs, is the selective degradation of target proteins . This can lead to a decrease in the function of the target protein, which can be beneficial in the treatment of diseases where the target protein is overactive or dysregulated .
Action Environment
The action environment of this compound is within the intracellular space, where it contributes to the formation of PROTACs that interact with the ubiquitin-proteasome system . The efficacy and stability of the resulting PROTACs can be influenced by various environmental factors, including pH, temperature, and the presence of other interacting proteins .
Safety and Hazards
The safety data sheet for BocNH-PEG10-CH2CH2NH2 suggests that it should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be stored in closed vessels, preferably refrigerated . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn when handling this compound .
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H56N2O12/c1-27(2,3)41-26(30)29-5-7-32-9-11-34-13-15-36-17-19-38-21-23-40-25-24-39-22-20-37-18-16-35-14-12-33-10-8-31-6-4-28/h4-25,28H2,1-3H3,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZKCSDOOFBCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H56N2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one](/img/structure/B3098911.png)



![2-[(3,4-Dimethylphenyl)oxy]acetaldehyde](/img/structure/B3098939.png)








